molecular formula C10H10O3 B1316715 Methyl 3-acetylbenzoate CAS No. 21860-07-1

Methyl 3-acetylbenzoate

Cat. No. B1316715
CAS RN: 21860-07-1
M. Wt: 178.18 g/mol
InChI Key: NCNUIUIDKJSGDM-UHFFFAOYSA-N
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Patent
US04499299

Procedure details

A solution of 5 g of 3-acetylbenzoic acid in dry MeOH was saturated with hydrogen chloride gas. The reaction vessel was stoppered and kept at room temperature for 2 days. The MeOH was evaporated and the residue extracted into diethylether and clarified by filtration. The ether was evaporated and the dark oil was chromatographed through a short column of silica gel eluting with methylene chloride. The combined fractions were evaporated to dryness giving 4.25 g of a yellow oil that solidified on standing. The solid ester was used as obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])(=[O:3])[CH3:2].Cl.[CH3:14]O>>[C:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([O:9][CH3:14])=[O:8])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted into diethylether
FILTRATION
Type
FILTRATION
Details
clarified by filtration
CUSTOM
Type
CUSTOM
Details
The ether was evaporated
CUSTOM
Type
CUSTOM
Details
the dark oil was chromatographed through a short column of silica gel eluting with methylene chloride
CUSTOM
Type
CUSTOM
Details
The combined fractions were evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.